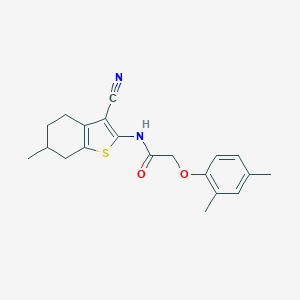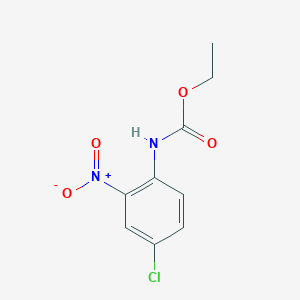![molecular formula C11H12ClN3S B255266 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea, also known as CPMEPTU, is a chemical compound that has gained significant attention in scientific research. CPMEPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biological applications.
Mécanisme D'action
The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has also been shown to reduce oxidative stress and inflammation in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several advantages for lab experiments. It has been synthesized using various methods, and high yields can be obtained. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications, and its mechanism of action is well-understood. However, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has limitations in terms of its solubility in water, which can affect its bioavailability and efficacy in biological systems.
Orientations Futures
For 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea research include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and optimizing its synthesis and formulation for improved bioavailability and efficacy.
Méthodes De Synthèse
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with propargylamine and ammonium thiocyanate. The reaction mixture is then treated with sodium hydroxide to obtain 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea. Another method involves the reaction of 2-chlorobenzaldehyde with propargylamine and potassium thiocyanate, followed by treatment with hydrochloric acid to obtain 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea. These methods have been optimized to obtain high yields of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea and have been used in various scientific research studies.
Applications De Recherche Scientifique
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has also shown anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has shown neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress-induced damage.
Propriétés
Nom du produit |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
|---|---|
Formule moléculaire |
C11H12ClN3S |
Poids moléculaire |
253.75 g/mol |
Nom IUPAC |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8- |
Clé InChI |
AQOSJGSRDFCSFV-ZSOIEALJSA-N |
SMILES isomérique |
C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl |
SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
SMILES canonique |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)